molecular formula C23H24N2O4 B5122385 N,N-diallyl-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide

N,N-diallyl-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide

Cat. No.: B5122385
M. Wt: 392.4 g/mol
InChI Key: FUYMWNHCZHHQCQ-UHFFFAOYSA-N
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Description

N,N-diallyl-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide is a complex organic compound characterized by its unique benzoxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazole ring and the introduction of the diallyl and dimethoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diallyl-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diallyl-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide
  • This compound

Uniqueness

Compared to similar compounds, this compound may exhibit unique properties due to its specific structural features. These properties can include enhanced biological activity, improved stability, or specific interactions with molecular targets.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-N,N-bis(prop-2-enyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-5-11-25(12-6-2)23(26)17-8-9-18-20(15-17)29-22(24-18)14-16-7-10-19(27-3)21(13-16)28-4/h5-10,13,15H,1-2,11-12,14H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYMWNHCZHHQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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